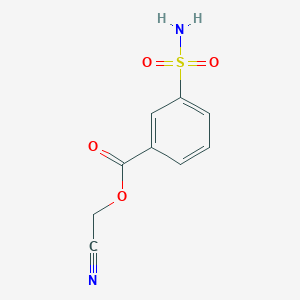![molecular formula C22H22BrNO6 B2526954 4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate CAS No. 433259-16-6](/img/structure/B2526954.png)
4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate" is a complex organic molecule that appears to be related to a family of substituted enones and morpholine derivatives. These types of compounds have been studied for various properties, including their antimicrobial activities and their potential use in organic synthesis and material science.
Synthesis Analysis
The synthesis of related compounds typically involves crossed-Aldol condensation reactions. For instance, a series of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized using a similar method, which suggests that the compound might also be synthesized through a similar pathway involving the condensation of an acetophenone derivative with a substituted benzaldehyde in the presence of a base like sodium hydroxide .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as UV, IR, and NMR. These techniques provide information about the functional group frequencies, chemical shifts, and the overall geometry of the molecule. For example, the UV absorption maximum, IR group frequencies, and NMR chemical shifts have been correlated with substituent constants to understand the effects of different substituents on the molecule's properties .
Chemical Reactions Analysis
Compounds with similar structures have shown interesting reactivity patterns. For example, reactions of 1-aryl-2-bromo-3,4,4-trichlorobut-3-en-1-ones with nucleophiles like morpholine can lead to prototropic allylic rearrangements, resulting in a mixture of E and Z isomers . This indicates that the compound may also undergo similar nucleophilic reactions, potentially leading to new derivatives with different configurations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of bromo and morpholine groups can affect the compound's polarity, solubility, and reactivity. The antimicrobial activities of similar compounds have been screened, suggesting potential biological applications . Additionally, the photophysical characterization of a related compound with a morpholine moiety has been studied, showing absorption and emission properties that could be relevant for material science applications .
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have extensively explored the synthesis of compounds with bromo, dimethoxyphenyl, and morpholine groups due to their significance in medicinal chemistry. For instance, the synthesis and antioxidant properties of diphenylmethane derivatives, including bromophenols, were examined, highlighting the effective antioxidant power of synthesized bromophenols in comparison to standard antioxidant compounds (Balaydın et al., 2010). Similarly, compounds with bromo and dimethoxy phenyl groups have been synthesized and evaluated for their nematicidal activity, indicating that modifications like carbamoyloxy moiety enhancement significantly affect biological activity (Kumari, Singh, & Walia, 2014).
Biological and Medicinal Applications
The biological and medicinal applications of compounds related to the target molecule include their use in studying antimicrobial activities and anticancer properties. A series of substituted compounds were synthesized to investigate the antimicrobial activities, providing insights into the substituent effect on biological efficacy (Balaji et al., 2017). Additionally, novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their role against neoplastic development, demonstrating significant anti-proliferative activity against various cancer cell lines (Al‐Ghorbani et al., 2017).
properties
IUPAC Name |
[4-bromo-2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO6/c1-27-20-7-4-15(13-21(20)28-2)3-6-18(25)17-14-16(23)5-8-19(17)30-22(26)24-9-11-29-12-10-24/h3-8,13-14H,9-12H2,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVCOGSFWWTIHW-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2526871.png)
![tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2526873.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526875.png)

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)


![4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2526882.png)
![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)
![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)
![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)
![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)
